molecular formula C22H20N4O3S B11439514 3-(3,4-dimethylphenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(3,4-dimethylphenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11439514
M. Wt: 420.5 g/mol
InChI Key: VABJDJKFGUHJSW-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazine derivatives This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core, substituted with various functional groups such as dimethylphenyl, nitrophenyl, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,1-b][1,3,5]thiadiazine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a strong acid or base as a catalyst.

    Introduction of the Dimethylphenyl and Nitrophenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, using reagents such as dimethylbenzene and nitrobenzene.

    Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a nucleophilic substitution reaction, using reagents such as cyanogen bromide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylphenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,4-dimethylphenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both dimethylphenyl and nitrophenyl groups, along with the carbonitrile group, makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-8-(4-nitrophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H20N4O3S/c1-14-3-6-18(9-15(14)2)24-12-25-21(27)10-19(20(11-23)22(25)30-13-24)16-4-7-17(8-5-16)26(28)29/h3-9,19H,10,12-13H2,1-2H3

InChI Key

VABJDJKFGUHJSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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